Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22ClNO3 and its molecular weight is 263.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
Intermediate for Crizotinib : Kong et al. (2016) demonstrated the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material, highlighting the pivotal role of such intermediates in developing kinase inhibitors Kong et al., 2016.
Chiral Compound Synthesis : Didierjean et al. (2004) explored the X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing its axial orientation and molecular packing driven by strong O-H...O=C hydrogen bonds. This work underscores the importance of such intermediates in the stereoselective synthesis of piperidine derivatives, which are crucial for developing drugs with precise chiral properties Didierjean et al., 2004.
Synthesis of Vandetanib Intermediate : Wang et al. (2015) reported the synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib. This study not only showcases the compound's role in synthesizing kinase inhibitors but also emphasizes the optimization of synthetic routes for such intermediates Wang et al., 2015.
Development of Novel Inhibitors : Guan-you (2010) synthesized 4-chloropiperidine hydrochloride starting from tert-butyl-4-hydroxy piperidine-l-carboxylate, illustrating the versatile applications of such intermediates in creating novel structures for potential pharmacological use Guan-you, 2010.
Properties
IUPAC Name |
tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLWIKIJFFEYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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